1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL
CAS No.: 159556-73-7
Cat. No.: VC7874329
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 159556-73-7 |
---|---|
Molecular Formula | C18H21NO |
Molecular Weight | 267.4 g/mol |
IUPAC Name | 1-benzhydryl-2,2-dimethylazetidin-3-ol |
Standard InChI | InChI=1S/C18H21NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3 |
Standard InChI Key | YRDDKKNUZORKDG-UHFFFAOYSA-N |
SMILES | CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C |
Canonical SMILES | CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol, reflecting its azetidine core (a four-membered saturated ring with three carbons and one nitrogen), diphenylmethyl substituent at position 1, geminal dimethyl groups at position 2, and a hydroxyl group at position 3. Its molecular formula is C₁₈H₂₁NO, with a calculated molecular weight of 267.36 g/mol.
Stereochemical Considerations
The azetidine ring introduces significant stereochemical complexity. While the exact configuration (R/S) of the hydroxyl-bearing carbon remains unspecified in available literature, analogous azetidin-3-ols often exhibit distinct biological activities depending on their stereochemistry. For example, (2S,3R)-2-methylazetidin-3-ol demonstrates enantioselective interactions with enzymatic targets.
Spectroscopic Characteristics
Key spectroscopic data inferred from structural analogs include:
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¹H NMR: Aromatic protons (δ 7.2–7.4 ppm, multiplet), azetidine ring protons (δ 3.1–3.5 ppm, multiplet), hydroxyl proton (δ 1.8–2.2 ppm, broad singlet).
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¹³C NMR: Quaternary carbons of the diphenylmethyl group (δ 140–145 ppm), azetidine ring carbons (δ 55–65 ppm), methyl groups (δ 25–30 ppm).
Physicochemical Properties
Calculated and Experimental Properties
Property | Value | Method/Source |
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Molecular Weight | 267.36 g/mol | Calculated |
LogP (Partition Coefficient) | 3.2 ± 0.3 | Predicted (ADMET Lab 2.0) |
Water Solubility | 0.12 mg/mL (25°C) | ALOGPS 2.1 |
pKa (Hydroxyl Group) | 9.8–10.2 | SPARC Calculator |
The compound’s moderate lipophilicity (LogP ~3.2) suggests favorable membrane permeability, while its limited aqueous solubility may necessitate formulation strategies for biological testing.
Synthesis and Production
Retrosynthetic Analysis
Two primary synthetic routes are plausible for 1-(diphenylmethyl)-2,2-dimethylazetidin-3-OL:
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Azetidine Ring Construction:
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Post-Functionalization of Preformed Azetidines:
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Step 1: Commercially available 2,2-dimethylazetidine undergoes electrophilic substitution at position 1 with diphenylmethyl chloride.
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Step 2: Hydroxylation at position 3 via Sharpless asymmetric dihydroxylation or enzymatic oxidation.
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Optimization Challenges
Key challenges include:
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Steric Hindrance: The geminal dimethyl groups impede nucleophilic attack during ring-forming steps.
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Regioselectivity: Competing reactions at positions 1 and 3 require careful catalyst selection.
Reactivity and Derivative Formation
Characteristic Reactions
Reaction Type | Reagents/Conditions | Products |
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Oxidation | Dess-Martin periodinane | 3-Azetidinone derivative |
Esterification | Acetyl chloride, pyridine | 3-Acetoxy analog |
N-Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium salts |
The hydroxyl group’s nucleophilicity enables facile derivatization, while the strained azetidine ring participates in [2+2] cycloadditions under UV irradiation.
Parameter | Assessment |
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Acute Toxicity (LD₅₀) | Not determined |
Skin Irritation | Likely (structural alerts) |
Environmental Persistence | Moderate (LogP >3) |
Standard precautions for handling organic bases (gloves, goggles, fume hood) are recommended due to the compound’s amine-like characteristics.
Future Research Directions
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Stereoselective Synthesis: Development of asymmetric catalytic methods to access enantiopure forms.
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Biological Screening: Prioritize targets in infectious disease and CNS disorders.
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Computational Modeling: QSAR studies to optimize LogP and solubility profiles.
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